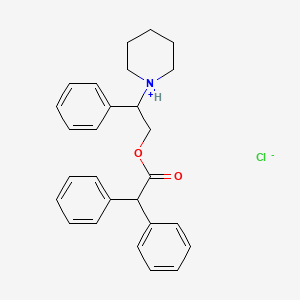

Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride

Description

Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride is an ester derivative of diphenylacetic acid, where the hydroxyl group of the acid is replaced by a beta-piperidinophenethyl moiety. This compound belongs to a class of ionizable amphiphilic drugs, characterized by their ability to self-assemble in aqueous solutions due to balanced hydrophilic and hydrophobic regions . These compounds are typically used in therapeutic applications for their antispasmodic and anticholinergic effects .

Properties

CAS No. |

97156-98-4 |

|---|---|

Molecular Formula |

C27H30ClNO2 |

Molecular Weight |

436.0 g/mol |

IUPAC Name |

(2-phenyl-2-piperidin-1-ium-1-ylethyl) 2,2-diphenylacetate;chloride |

InChI |

InChI=1S/C27H29NO2.ClH/c29-27(26(23-15-7-2-8-16-23)24-17-9-3-10-18-24)30-21-25(22-13-5-1-6-14-22)28-19-11-4-12-20-28;/h1-3,5-10,13-18,25-26H,4,11-12,19-21H2;1H |

InChI Key |

QLSLEVBNBCJVSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylacetic acid beta-piperidinophenethyl ester hydrochloride typically involves the esterification of diphenylacetic acid with beta-piperidinophenethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of diphenylacetic acid beta-piperidinophenethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes structural and physicochemical data for diphenylacetic acid derivatives:

*Presumed structure based on analogs (e.g., Piperidolate).

Key Observations :

- The ester group determines pharmacological specificity. For example: Adiphenine’s diethylaminoethyl group enhances antispasmodic activity by interacting with smooth muscle receptors . Piperidolate’s 1-ethyl-3-piperidinol group may improve central nervous system (CNS) penetration due to the piperidine ring’s lipophilicity . Tropacine’s tropine moiety (a bicyclic amine) confers cholinolytic effects, blocking acetylcholine receptors .

Pharmacological and Therapeutic Profiles

Adiphenine Hydrochloride

- Therapeutic Use: Antispasmodic (e.g., relieves gastrointestinal and urinary tract spasms). Synonyms include Spasnil and Trasentin Hydrochloride .

- Mechanism: Non-selective muscarinic receptor antagonist .

- Synthesis: Reacting diphenylacetyl chloride with diethylaminoethanol .

Piperidolate Hydrochloride

- Therapeutic Use : Anticholinergic/antispasmodic (e.g., Dactil for irritable bowel syndrome).

- Mechanism : Selective action on peripheral muscarinic receptors, minimizing CNS side effects .

- Regulatory Status : Listed in pharmacopeias but requires compliance with regional safety guidelines (e.g., EPA, EFSA) .

Tropacine

- Therapeutic Use: Cholinolytic agent, historically explored for chemical warfare due to its potent neuroactivity .

Biological Activity

Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 373.92 g/mol

- InChIKey : DPUYFRUJYACFFQ-UHFFFAOYSA-N

- SMILES : CC1=CC(=C2C3=C4C(=CC(=C13)OC)C(C(=O)C5=C(C=C(C(=C45)C2=O)OC)OC)(C)C)OC

Pharmacological Effects

This compound has been studied for various biological activities:

- Influence on CFTR Function : The compound has been noted for its potential influence on cystic fibrosis transmembrane conductance regulator (CFTR) function, although specific interactions remain unspecified .

- Antinociceptive Properties : Preliminary studies indicate that the compound may exhibit antinociceptive effects, suggesting potential applications in pain management.

- Neuroprotective Effects : Research has indicated that derivatives of diphenylacetic acid may have neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various neurotransmitter systems and ion channels, influencing cellular signaling pathways involved in pain perception and inflammation.

Summary of Biological Activities

Case Study 1: Antinociceptive Activity

A study conducted on animal models demonstrated that this compound significantly reduced pain responses when administered prior to nociceptive stimuli. The results suggest a potential mechanism involving opioid receptor modulation.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the compound's ability to enhance antioxidant defenses within the cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.